

# Unveiling Ethyl 2-acetylheptanoate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethyl 2-acetylheptanoate*

Cat. No.: B1293883

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthesis of **Ethyl 2-acetylheptanoate**, a valuable  $\beta$ -keto ester with applications in the flavor, fragrance, and pharmaceutical industries. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a historical perspective on the development of the chemical reactions that enabled its creation.

## Introduction

**Ethyl 2-acetylheptanoate** (also known as ethyl amylacetoacetate) is an organic compound with the chemical formula  $C_{11}H_{20}O_3$ . It is the ethyl ester of 2-acetylheptanoic acid.

Characterized by a distinct fruity aroma, it is primarily utilized as a flavoring agent in food products and a fragrance component in cosmetics.<sup>[1]</sup> Beyond these applications, it serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals.<sup>[1]</sup>

## Physicochemical Properties

A summary of the key physical and chemical properties of **Ethyl 2-acetylheptanoate** is presented in Table 1. This data is essential for its handling, characterization, and application in a laboratory or industrial setting.

| Property          | Value                                          | Reference           |
|-------------------|------------------------------------------------|---------------------|
| Molecular Formula | C <sub>11</sub> H <sub>20</sub> O <sub>3</sub> | <a href="#">[1]</a> |
| Molecular Weight  | 200.27 g/mol                                   | <a href="#">[1]</a> |
| Appearance        | Colorless to pale yellow liquid                | <a href="#">[1]</a> |
| Odor              | Fruity                                         | <a href="#">[1]</a> |
| Boiling Point     | 242-244 °C                                     | <a href="#">[2]</a> |
| Flash Point       | 95.00 °C (203.00 °F)                           | <a href="#">[3]</a> |
| CAS Number        | 24317-94-0                                     | <a href="#">[3]</a> |

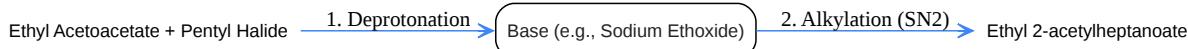
## Historical Context and Discovery

While the precise date and discoverer of **Ethyl 2-acetylheptanoate** are not prominently documented in readily available historical records, its synthesis is intrinsically linked to the development of  $\beta$ -keto ester chemistry in the 19th century. The earliest accessible mention of a boiling point for "Ethyl amylacetooacetate" appears in a 1912 dictionary of applied chemistry, suggesting it was a known compound by that time.[\[2\]](#)

The foundational reaction for the synthesis of **Ethyl 2-acetylheptanoate** and other  $\alpha$ -substituted  $\beta$ -keto esters is the acetoacetic ester synthesis. This method was pioneered by the German chemist Johannes Geuther in 1863. Geuther discovered that reacting ethyl acetate with sodium metal produced a new substance, which was later identified as ethyl acetoacetate. This discovery opened the door for the alkylation of the  $\alpha$ -carbon of  $\beta$ -keto esters, a significant advancement in organic synthesis.

Further contributions to the understanding and application of this chemistry were made by Ludwig Claisen, who in 1887, developed the Claisen condensation. This reaction involves the base-catalyzed condensation of two ester molecules to form a  $\beta$ -keto ester. The Claisen condensation provided a more general and controlled method for the synthesis of the  $\beta$ -keto ester backbone, which could then be alkylated.

The synthesis of **Ethyl 2-acetylheptanoate** is a direct application of the principles established by these early pioneers of organic chemistry. It is prepared by the alkylation of ethyl


acetoacetate with a pentyl halide, a classic example of the acetoacetic ester synthesis.

## Synthesis of Ethyl 2-acetylheptanoate

The most common and historically significant method for the preparation of **Ethyl 2-acetylheptanoate** is the acetoacetic ester synthesis. This involves the alkylation of ethyl acetoacetate with a suitable pentyl halide.

### General Reaction Scheme

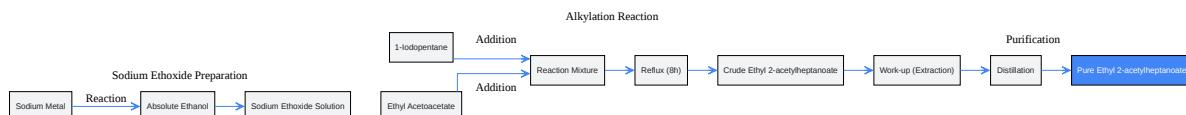
The overall reaction can be depicted as follows:



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Ethyl 2-acetylheptanoate** via acetoacetic ester synthesis.

### Detailed Experimental Protocol


The following protocol is adapted from the work of Williamson et al. (2005) for the synthesis of **Ethyl 2-acetylheptanoate**, which was used as a precursor in the biosynthesis of the antibiotic prodigiosin.[\[4\]](#)

#### Materials:

- Sodium metal
- Absolute ethanol
- Ethyl acetoacetate (freshly distilled)
- 1-Iodopentane
- Argon atmosphere

## Procedure:

- Preparation of Sodium Ethoxide: In a flame-dried flask under an argon atmosphere, slowly and carefully add sodium metal (800 mg, 34.7 mmol) to dry ethanol (25 ml).
- Reaction Mixture: After the initial vigorous reaction subsides, heat the mixture to 60°C until all the sodium has reacted to form a solution of sodium ethoxide.
- Addition of Ethyl Acetoacetate: To the sodium ethoxide solution, add freshly distilled ethyl acetoacetate (4 g, 30.76 mmol) dropwise over 10 minutes.
- Alkylation: Following the addition of ethyl acetoacetate, add 1-iodopentane (7.28 g, 36.76 mmol).
- Reflux: Heat the resulting solution at reflux for 8 hours.
- Work-up and Purification: After the reaction is complete, the product, **Ethyl 2-acetylheptanoate**, can be isolated and purified using standard organic chemistry techniques such as extraction and distillation.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy Ethyl 2-acetylheptanoate | 24317-94-0 [smolecule.com]
- 2. scribd.com [scribd.com]
- 3. ethyl 2-acetyl heptanoate, 24317-94-0 [thegoodsentscompany.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Unveiling Ethyl 2-acetylheptanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293883#discovery-and-history-of-ethyl-2-acetylheptanoate>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)